molecular formula C19H15N3O2 B2354726 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide CAS No. 1207046-88-5

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2354726
CAS No.: 1207046-88-5
M. Wt: 317.348
InChI Key: REUNUNKMRCJZQG-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that features a combination of an isoxazole ring and an indole moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions, while indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the indole moiety. One common method for synthesizing isoxazoles is the (3+2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) compounds . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to biologically active molecules.

    Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific diseases.

    Industry: The compound’s unique structure makes it useful in materials science and the development of novel polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is unique due to the combination of the isoxazole and indole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(17-10-14-8-4-5-9-16(14)21-17)20-12-15-11-18(24-22-15)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNUNKMRCJZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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